Boc-S-4-methoxybenzyl-D-cysteine Boc-S-4-methoxybenzyl-D-cysteine
Brand Name: Vulcanchem
CAS No.: 58290-35-0
VCID: VC21542185
InChI: InChI=1S/C16H23NO5S/c1-16(2,3)22-15(20)17-13(14(18)19)10-23-9-11-5-7-12(21-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CSCC1=CC=C(C=C1)OC)C(=O)O
Molecular Formula: C11H15NO3S
Molecular Weight: 241.31 g/mol

Boc-S-4-methoxybenzyl-D-cysteine

CAS No.: 58290-35-0

Cat. No.: VC21542185

Molecular Formula: C11H15NO3S

Molecular Weight: 241.31 g/mol

* For research use only. Not for human or veterinary use.

Boc-S-4-methoxybenzyl-D-cysteine - 58290-35-0

Specification

CAS No. 58290-35-0
Molecular Formula C11H15NO3S
Molecular Weight 241.31 g/mol
IUPAC Name (2S)-3-[(4-methoxyphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C16H23NO5S/c1-16(2,3)22-15(20)17-13(14(18)19)10-23-9-11-5-7-12(21-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1
Standard InChI Key PQPZSPJVMUCVAQ-SNVBAGLBSA-N
Isomeric SMILES COC1=CC=C(C=C1)CSC[C@H](C(=O)[O-])[NH3+]
SMILES CC(C)(C)OC(=O)NC(CSCC1=CC=C(C=C1)OC)C(=O)O
Canonical SMILES COC1=CC=C(C=C1)CSCC(C(=O)[O-])[NH3+]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator